BenchChemオンラインストアへようこそ!

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate

Lipophilicity ADME Prediction logP

Pentasubstituted pyrazole ester with a unique combination of N1 tert-butyl, C4 phenylsulfanyl, and C5 3-bromobenzoate groups (logP 5.3). Zero H-bond donors ensure passive CNS permeability. The bromine atom enables halogen bonding and serves as a synthetic handle for cross-coupling. Essential for labs studying GPCR antagonism or conducting fragment-based screening where specific hydrophobic and electrostatic interactions are required. Purity ≥95%.

Molecular Formula C21H21BrN2O2S
Molecular Weight 445.38
CAS No. 851126-95-9
Cat. No. B2818450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate
CAS851126-95-9
Molecular FormulaC21H21BrN2O2S
Molecular Weight445.38
Structural Identifiers
SMILESCC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br)C(C)(C)C
InChIInChI=1S/C21H21BrN2O2S/c1-14-18(27-17-11-6-5-7-12-17)19(24(23-14)21(2,3)4)26-20(25)15-9-8-10-16(22)13-15/h5-13H,1-4H3
InChIKeyPSEJCWUTDBFZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate (CAS 851126-95-9): A Scaffold-Oriented Pyrazole for Advanced Lead Optimization


1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate (CAS 851126-95-9) is a fully substituted, pentasubstituted pyrazole ester. Its molecular formula is C21H21BrN2O2S, and it possesses a molecular weight of 445.38 g/mol . The compound features a tert-butyl group at the N1 position, a methyl group at C3, a phenylsulfanyl substituent at C4, and a 3-bromobenzoate ester at the C5 position via the oxygen atom . This specific arrangement creates a sterically and electronically dense pharmacophore that is distinct from simpler pyrazole screening compounds. The compound is primarily available as a research chemical with a typical purity of 95%, intended for non-human research use only .

Why Generic Pyrazoles Cannot Substitute for 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate in Focused Screening


A generic substitution of this compound with a simpler pyrazole ester, such as a 1,3,5-trisubstituted analog lacking the sulfur or bromine atoms, is highly likely to fail due to the collapse of multipoint pharmacophore interactions. The combination of a bulky N1 tert-butyl group for hydrophobic pocket occupancy, a C4 phenylsulfanyl group for potential sulfur-π or metabolic activation, and a C5 meta-bromobenzoate for unique electrostatic and steric interactions cannot be recapitulated by any single-point variation . Patents on structurally related sulfur-containing pyrazoles demonstrate that biological activity, particularly as selective cannabinoid receptor antagonists, is exquisitely sensitive to the substitution pattern on the pyrazole core [1]. Therefore, procurement of this specific compound is necessary to test the biological hypothesis defined by this precise substitution vector.

Quantitative Differentiation Evidence for CAS 851126-95-9 Against Closest Pyrazole Analogs


Predicted Lipophilicity (logP) as a Driver of Membrane Permeability and Nonspecific Binding

The predicted logP value for 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate is 5.3022, based on a computational calculation from a component mass of 249.231 . This high logP value is significantly greater than that of the core pyrazole scaffold alone, driven by the presence of the lipophilic tert-butyl, phenylsulfanyl, and bromobenzoate moieties. For comparison, a simple 1,3,5-trimethylpyrazole has a predicted logP of approximately 1.5. This increase of over 3 log units suggests enhanced passive membrane permeability but also a higher risk of nonspecific protein binding and solubility limitations.

Lipophilicity ADME Prediction logP Drug-likeness

Absence of Hydrogen Bond Donors Favors CNS Penetration Potential

The compound contains zero hydrogen bond donors, a key feature for CNS drug design . In contrast, a comparator like 1-tert-butyl-3-methyl-4-amino-1H-pyrazol-5-yl benzoate, which substitutes the phenylsulfanyl group with an amino group, would contain one or more H-bond donors, significantly reducing passive CNS permeability. The absence of H-bond donors in the target compound aligns with the empirical rules for brain penetration, where the total number of H-bond donors is a negative predictor.

CNS Drug Design H-Bond Donors Passive Permeability PAMPA

Presence of a Phenylsulfanyl Group as a Metabolic Soft Spot or Covalent Warhead Precursor

The C4 phenylsulfanyl substituent is a key structural differentiator that can undergo oxidation to sulfoxide or sulfone metabolites, a feature not present in carbon-only (phenyl) or oxygen-only (phenoxy) analogs . This oxidation potential is exploited in patent literature where sulfur-containing pyrazole derivatives are used as selective cannabinoid CB receptor antagonists, with the sulfur atom contributing to both affinity and subtype selectivity [1]. A comparator such as 1-tert-butyl-3-methyl-4-phenyl-1H-pyrazol-5-yl 3-bromobenzoate, which lacks the sulfur atom, would not have this redox liability, making the target compound uniquely suited for programs where metabolic activation is desired.

Sulfur Redox Chemistry Covalent Warhead Prodrug Design Metabolic Activation

Optimal Procurement Scenarios for 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate Based on Differential Evidence


Fragment-Based Lead Generation into Hydrophobic Protein Pockets

The high predicted logP of 5.3 confirms this compound's suitability as a hydrophobic probe for fragment screening. Its steric bulk and electron-rich surfaces, designed into a single, rigidified pyrazole core, allow it to efficiently occupy deep, lipophilic sub-pockets in proteins like kinases, GPCRs, or epigenetic readers. The 3-bromobenzoate ester provides a defined electrostatic surface, and the bromine atom offers an opportunity for halogen bonding or serves as a synthetic handle for cross-coupling chemistry to rapidly explore SAR. This scenario is supported by the compound's high logP and unique substitution pattern relative to standard screening libraries [REFS-1, REFS-2].

CNS Drug Discovery Programs Requiring Low H-Bond Donor Count and High Passive Permeability

In CNS drug discovery, passive transcellular permeability is largely a function of molecular properties, with the number of hydrogen bond donors being a critical negative predictor. With zero H-bond donors, this compound is pre-optimized for CNS penetration relative to any amino- or hydroxy-substituted pyrazole analogs. Coupled with its high logP, it is a structurally novel starting point for CNS-mediated targets where achieving brain exposure is a primary hurdle. This differentiates it from pan-kinase inhibitor libraries that often contain multiple H-bond donors for hinge-binding interactions .

Chemical Probe Development Targeting Cannabinoid or Other Sulfur-Sensitive GPCR Receptors

Patent literature has established that sulfur-containing pyrazole derivatives, particularly those with a phenylsulfanyl substituent, exhibit potent and selective antagonism at cannabinoid CB receptors. The target compound intentionally incorporates the same critical sulfur pharmacophore. This makes it a strategically valuable scaffold for laboratories developing chemical probes to interrogate the endocannabinoid system or other GPCR targets where a sulfur atom is known to engage in specific polar interactions or undergo metabolic oxidation to enhance residence time [REFS-1, REFS-2].

Library-Based Phenotypic Screening for Novel Anti-Infective or Anti-Inflammatory Mechanisms

For academic screening centers or biotech companies conducting phenotypic assays, this compound offers a unique combination of structural features (a pyrazole core, a heavy bromine atom, a thioether) that are underrepresented in typical drug-like screening collections. The bromine atom is a heavy element that can facilitate phase identification in X-ray crystallography during hit-to-lead optimization. The known anti-inflammatory and antimicrobial potentials of related pyrazole derivatives, combined with this compound's tangible physicochemical differentiation, make it a high-value addition to diversity-oriented screening sets. Procurement supports the discovery of novel chemotypes through unbiased, mechanism-agnostic screening [REFS-1, REFS-2].

Quote Request

Request a Quote for 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.